molecular formula C20H17N3O4 B5139319 4-[4-(4-nitrophenyl)-1-piperazinyl]-1,2-naphthalenedione

4-[4-(4-nitrophenyl)-1-piperazinyl]-1,2-naphthalenedione

Cat. No. B5139319
M. Wt: 363.4 g/mol
InChI Key: HRLOTCDEPUFVRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[4-(4-nitrophenyl)-1-piperazinyl]-1,2-naphthalenedione” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to increase solubility and bioavailability . The molecule also contains a nitrophenyl group, which is a common functional group in organic chemistry, often used in the synthesis of dyes and pharmaceuticals .


Chemical Reactions Analysis

The nitrophenyl group in the molecule can undergo various reactions, including reduction to aminophenyl group . The piperazine ring can also participate in various reactions, including alkylation and acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of a piperazine ring could increase solubility in water . The nitro group in the nitrophenyl group is electron-withdrawing, which could affect the compound’s reactivity .

Scientific Research Applications

Medicinal Chemistry

Compound 1: serves as a precursor for the corresponding 4-thiomorpholinoaniline , which is a valuable building block in medicinal chemistry . Researchers have explored its potential in several therapeutic areas:

a. Antidiabetic Drugs: The thiomorpholine group in compound 1 has been investigated for its role in antidiabetic drug development. Modifications involving this compound may lead to novel treatments for diabetes.

b. Antimigraine Drugs: Researchers have explored the use of compound 1 in developing antimigraine medications. Its structural features could contribute to alleviating migraine symptoms.

c. Kinase Inhibitors: Compound 1 has been studied as a scaffold for designing kinase inhibitors. These inhibitors play a crucial role in cancer therapy and other diseases related to abnormal kinase activity.

d. Reverse Transcriptase Inhibitors: In the context of antiviral research, compound 1 derivatives may serve as reverse transcriptase inhibitors. These compounds target viral enzymes involved in RNA synthesis.

e. Antibiotics: The thiomorpholine moiety in compound 1 offers a unique modification site for antibiotic development. Researchers explore its potential against bacterial infections.

f. Antifungal and Antimycobacterial Agents: Compound 1 derivatives have been evaluated for their antifungal and antimycobacterial properties. These applications are essential in combating fungal and mycobacterial infections.

Nanocatalysis

Recent studies have shown that gold nanoparticle-decorated earth-abundant clay nanotubes (AuNPs-HNT) can efficiently catalyze the reduction of compound 1 to 4-morpholinoaniline (MAN) . This reaction occurs in the presence of NaBH4 without the formation of by-products . The catalytic efficiency of AuNPs-HNT makes it a promising system for green and sustainable chemical transformations.

Radiofluorination

Compound 1 has also found relevance in radiochemistry. Researchers have employed pre-activated esters (such as compound 1) for direct, one-step radiofluorination of peptides. This approach allows efficient labeling with fluorine-18 for PET imaging applications .

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. Compounds containing a nitrophenyl group can be hazardous, as they can form toxic and potentially explosive nitroso derivatives .

properties

IUPAC Name

4-[4-(4-nitrophenyl)piperazin-1-yl]naphthalene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c24-19-13-18(16-3-1-2-4-17(16)20(19)25)22-11-9-21(10-12-22)14-5-7-15(8-6-14)23(26)27/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLOTCDEPUFVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=O)C(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(4-Nitrophenyl)piperazino]-1,2-naphthalenedione

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